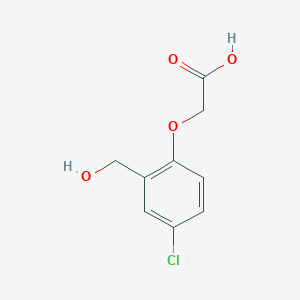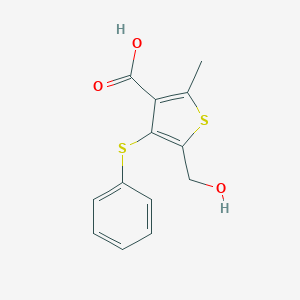
Cloxyfonac
概要
説明
Cloxyfonac is a plant growth regulator and a chemical transformation product . It is also used as a pesticide agent . It is usually formulated using the sodium salt .
Molecular Structure Analysis
The molecular formula of Cloxyfonac is C9H9ClO4 . The molecular weight is 216.62 g/mol .
Physical And Chemical Properties Analysis
Cloxyfonac has a density of 1.4±0.1 g/cm³ . Its boiling point is 391.4±32.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The molar refractivity is 50.5±0.3 cm³ . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The polar surface area is 67 Ų .
科学的研究の応用
Plant Growth Regulation : Cloxyfonac has been found effective as a plant growth regulator in eggplants, particularly in inducing fruit setting and development during unfavorable conditions like low light intensity and low temperatures. A study conducted by Lee et al. (2004) in a plastic house setting showed that Cloxyfonac, at a concentration of 490 mg‧L^-^1, produced a higher marketable yield in eggplants compared to other treatments (Lee, Shin, Um, & Lee, 2004).
Pharmaceutical Characterization : Cloxyfonac, like other compounds, can be analyzed using confocal laser scanning microscopy (CLSM) for its physical characteristics in pharmaceutical systems. CLSM is utilized in a wide range of pharmaceutical systems, including the study of drug delivery mechanisms through biological barriers (Pygall, Whetstone, Timmins, & Melia, 2007).
Environmental Impact : The research also includes studies on compounds structurally similar to Cloxyfonac, like Perfluorooctanoic acid (PFOA) and its alternatives, which have shown significant environmental and health impacts. These studies focus on the ecological risks and health hazards associated with these compounds (Tilton, Orner, Benninghoff, Carpenter, Hendricks, Pereira, & Williams, 2008).
Clinical Research and Data Processing : Another aspect of Cloxyfonac's application is in the field of clinical research data processing and management. This involves understanding the needs and practices of clinical investigators and developing methods to enhance the efficiency of clinical research and patient care (Palley & Groner, 1975).
Microscopy and Imaging Techniques : Cloxyfonac's interaction with various imaging techniques, such as fluorescence microscopy, super-resolution microscopy, and electron microscopy, is another research area. These techniques are crucial for studying the dynamics of proteins or complexes in living cells, with implications for drug development and cell biology research (Liss, Barlag, Nietschke, & Hensel, 2015).
Safety and Hazards
作用機序
Target of Action
Cloxyfonac is primarily used as a plant growth regulator and a pesticide agent . .
Mode of Action
It is known to function as a plant growth regulator and a pesticide agent .
Biochemical Pathways
As a plant growth regulator and pesticide agent, it likely interacts with various biochemical pathways to exert its effects .
Pharmacokinetics
It is known that cloxyfonac is usually formulated using the sodium salt, which is highly soluble in water and moderately volatile .
Result of Action
It is known to function as a plant growth regulator and pesticide agent, suggesting that it likely has significant effects on plant growth and pest populations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cloxyfonac. For example, its formulation as a sodium salt, which is highly soluble in water and moderately volatile, suggests that factors such as rainfall and temperature could influence its distribution and effectiveness .
特性
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRUTGDCLVIVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213294 | |
| Record name | Cloxyfonac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cloxyfonac | |
CAS RN |
6386-63-6 | |
| Record name | Cloxyfonac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloxyfonac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloxyfonac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOXYFONAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GUT47A0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary effect of Cloxyfonac on eggplant production?
A: Cloxyfonac is a plant growth regulator that effectively promotes fruit setting and development in eggplant, especially under unfavorable winter conditions like low light intensity and low temperature [, ].
Q2: How does Cloxyfonac compare to other plant growth regulators in terms of eggplant yield?
A: Research indicates that Cloxyfonac, when applied at a concentration of 490 mg⋅L⁻¹, resulted in a higher marketable yield of eggplant compared to other plant growth regulators like 4-CPA and CPPU []. While both Cloxyfonac and 4-CPA showed similar effects on fruit set and development, Cloxyfonac proved superior in enhancing yield.
Q3: What is the recommended application method for Cloxyfonac in eggplant cultivation?
A: Studies suggest that spraying Cloxyfonac at a concentration of 490 mg⋅L⁻¹ every five days is an effective and labor-saving approach for enhancing eggplant yield []. This spray interval was found to be as effective as daily spraying while requiring less labor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B510407.png)

![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)
![methyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
![4-[2-(4-morpholinyl)ethyl]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B510422.png)
![Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B510426.png)
![7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B510428.png)
![N-[3-(4-ethylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B510429.png)
![ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510431.png)


![2-(m-Tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B510440.png)